N-Methyl-2-(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride
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Overview
Description
N-Methyl-2-(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride is a useful research compound. Its molecular formula is C14H29ClN2O and its molecular weight is 276.84 g/mol. The purity is usually 95%.
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Scientific Research Applications
Process Development for a CCR5 Antagonist Intermediate
Hashimoto et al. (2002) developed an efficient synthesis method for a key intermediate used in the production of the CCR5 antagonist TAK-779. This compound, similar in structure to N-Methyl-2-(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride, demonstrates the potential of such structures in developing important medical compounds (Hashimoto et al., 2002).
Synthesis and Transformations in Organic Chemistry
Arutyunyan et al. (2017) explored the condensation of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine with various aldehydes and ketones. This research highlights the versatility of compounds structurally related to this compound in organic synthesis (Arutyunyan et al., 2017).
Applications in Medicinal Chemistry
Matulevičiūtė et al. (2021) worked on the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. These compounds, sharing structural similarities with this compound, are used as building blocks for various medicinal chemistry applications (Matulevičiūtė et al., 2021).
Computational Studies in Drug Design
Alzate-Morales et al. (2010) conducted a computational study on the interaction of N1 substituted pyrazole derivatives with B-Raf kinase. These studies are crucial for understanding how modifications in the structure, similar to that of this compound, can impact biological activity and drug design (Alzate-Morales et al., 2010).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Methyl-2-(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride involves the reaction of N-methyl-1-(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-amine with ethyl bromoacetate followed by reduction with lithium aluminum hydride and quaternization with hydrochloric acid.", "Starting Materials": [ "N-methyl-1-(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-amine", "Ethyl bromoacetate", "Lithium aluminum hydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: N-methyl-1-(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-amine is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form N-methyl-2-(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine.", "Step 2: The resulting product from step 1 is then reduced with lithium aluminum hydride to form N-methyl-2-(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine.", "Step 3: The final step involves quaternization of the amine group with hydrochloric acid to form N-Methyl-2-(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride." ] } | |
CAS No. |
1219957-81-9 |
Molecular Formula |
C14H29ClN2O |
Molecular Weight |
276.84 g/mol |
IUPAC Name |
N-methyl-N-(oxan-4-ylmethyl)-2-piperidin-4-ylethanamine;hydrochloride |
InChI |
InChI=1S/C14H28N2O.ClH/c1-16(12-14-5-10-17-11-6-14)9-4-13-2-7-15-8-3-13;/h13-15H,2-12H2,1H3;1H |
InChI Key |
RQJOSWLJACEDBL-UHFFFAOYSA-N |
SMILES |
CN(CCC1CCNCC1)CC2CCOCC2.Cl.Cl |
Canonical SMILES |
CN(CCC1CCNCC1)CC2CCOCC2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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